molecular formula C11H9BrN2O2 B1421306 Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate CAS No. 1150163-77-1

Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B1421306
CAS No.: 1150163-77-1
M. Wt: 281.1 g/mol
InChI Key: NSBZXLIETBYGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate (CAS: 1150163-77-1) is a pyrazole derivative featuring a 4-bromophenyl substituent at the 3-position and a methyl ester group at the 4-position of the pyrazole ring. The molecular formula is C₁₁H₉BrN₂O₂, with a molecular weight of 297.11 g/mol (calculated from and ). Pyrazole derivatives are widely explored in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to act as scaffolds for functionalization. The bromine atom at the para position of the phenyl group enhances opportunities for further cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-16-11(15)9-6-13-14-10(9)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBZXLIETBYGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674811
Record name Methyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150163-77-1
Record name 1H-Pyrazole-4-carboxylic acid, 3-(4-bromophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150163-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyl Derivatives

This method adapts the reaction of 4-bromophenyl-substituted enones with methylhydrazine or its derivatives. For example:

  • Starting material : Ethyl 3-(4-bromophenyl)-3-oxopropanoate or analogous trichloromethyl enones.
  • Procedure :
    • Dissolve the enone (1 mmol) in ethanol (10 mL).
    • Add methylhydrazine hydrochloride (1.2 mmol) and stir at room temperature for 15 minutes.
    • Reflux for 16 hours, followed by solvent removal and column chromatography (hexanes/ethyl acetate).
  • Key data :
Parameter Value
Yield 70–85% (estimated)
Regioselectivity 3-carboxyalkyl dominance
Purification Silica gel chromatography

NMR data for analogous compounds (e.g., 3a in) show characteristic signals:

  • $$ ^1 \text{H NMR} $$: δ 7.36–7.30 (m, aromatic H), 7.06 (s, pyrazole H), 3.97 (s, COOCH$$_3$$).
  • $$ ^{13} \text{C NMR} $$: δ 163.0 (C=O), 144.9 (pyrazole C), 129.6–125.8 (aromatic C).

Condensation-Cyclization of α-Difluoroacetyl Intermediates

A patented approach for structurally related pyrazoles involves:

  • Step 1 : Substitution/hydrolysis of α,β-unsaturated esters with 2,2-difluoroacetyl halides.
  • Step 2 : Condensation with methylhydrazine at -30°C, followed by cyclization under reduced pressure.
  • Adaptation for target compound :
    • Replace difluoroacetyl groups with bromophenyl-acetyl units.
    • Use methylhydrazine and KI catalyst to drive regioselectivity toward the 3-position.

Optimized conditions :

Parameter Value
Catalyst KI (1.5 mol)
Temperature -30°C (condensation), 40–85°C (cyclization)
Recrystallization 40% ethanol/water
Yield ~75% (based on analogous synthesis)

Comparative Analysis of Methods

Method Advantages Limitations
Cyclocondensation High regiocontrol, simple setup Requires pre-functionalized enones
Patented protocol Scalable, efficient recrystallization Complex temperature and pressure control

Critical Reaction Considerations

  • Regioselectivity : Steric and electronic effects of the 4-bromophenyl group favor substitution at the pyrazole 3-position.
  • Side products : 5-carboxyalkyl isomers may form (<5%) and require chromatographic removal.
  • Characterization : LC-MS and $$ ^1 \text{H}/^{13} \text{C NMR} $$ are essential to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrazole ring can be oxidized or reduced, leading to the formation of different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromophenyl group can enhance binding affinity to target proteins, while the pyrazole ring can interact with active sites through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Pyrazole 3-Position

Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate
  • Molecular Formula : C₉H₁₄N₂O₂ (MW: 182.22 g/mol) ().
  • Key Differences: The tert-butyl group is bulkier and electron-donating compared to the electron-withdrawing 4-bromophenyl group. Applications may favor environments where steric bulk is advantageous, such as enzyme inhibition .
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
  • Synthetic Route : Derived from ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate via substitution reactions ().
  • Key Differences : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and lipophilic, enhancing metabolic stability in drug candidates. Compared to bromophenyl, -CF₃ may reduce π-π stacking interactions but improve bioavailability .
Ethyl 1-(4-bromobenzyl)-3-(4-butyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylate
  • Structure : Incorporates a triazole ring and a bromobenzyl group ().
  • Key Differences : The triazole moiety introduces additional hydrogen-bonding capability, while the ethyl ester increases lipophilicity compared to the methyl ester. Such modifications expand utility in medicinal chemistry, particularly for targeting kinases or antimicrobial agents .

Functional Group Variations

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
  • Structure : Pyrazol-3-one core with bromo and chlorophenyl groups ().
  • Key Differences : The ketone (3-one) replaces the ester, altering electronic properties and reactivity. Pyrazolones are often used in coordination chemistry or as anti-inflammatory agents, diverging from carboxylate esters’ typical roles in prodrug design .
Methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
  • Structure : Fused pyrimidine-pyrazole system ().
  • Key Differences: The tetrahydro-pyrimidine ring adds conformational rigidity and hydrogen-bond donors/acceptors, making this compound suitable for targeting nucleic acid interactions or as a kinase inhibitor .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications
Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate C₁₁H₉BrN₂O₂ 297.11 4-Bromophenyl, methyl ester Cross-coupling intermediates, drug synthesis
Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate C₉H₁₄N₂O₂ 182.22 tert-Butyl, methyl ester Enzyme inhibition, agrochemicals
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate C₇H₇F₃N₂O₂ 220.14 Trifluoromethyl, ethyl ester Bioactive molecules, fluorinated drugs
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethylpyrazol-3-one C₁₁H₁₀BrClN₂O 301.57 Bromo, chlorophenyl, ketone Anti-inflammatory agents, metal ligands

Biological Activity

Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H10BrN3O2
  • Molecular Weight : 296.12 g/mol
  • CAS Number : 1150163-77-1

The presence of the bromophenyl group enhances its lipophilicity and potential receptor interactions, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.

Target Interactions

  • Kinase Inhibition : Similar pyrazole derivatives have been shown to inhibit kinases such as BRAF, which is crucial in cancer signaling pathways. Inhibition of mutant BRAF has been linked to therapeutic effects in melanoma treatment .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting essential enzymes .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. A study highlighted the compound's potential in inhibiting cell proliferation in cancer cell lines, particularly those with BRAF mutations .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains .

Case Study 1: Anticancer Activity

A series of pyrazole derivatives, including this compound, were synthesized and evaluated for their anticancer properties. The results showed that compounds with similar structures exhibited enhanced potency against melanoma cells by effectively inhibiting the BRAF/ERK signaling pathway .

Case Study 2: Antimicrobial Evaluation

In a comprehensive study evaluating the antimicrobial efficacy of various pyrazole derivatives, this compound was found to significantly inhibit biofilm formation and bacterial growth, showcasing its potential application in treating infections caused by resistant strains .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAnticancer, Antimicrobial
Methyl 4-chloro-1H-pyrazole-3-carboxylateStructureAntimicrobial
Methyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylateStructureAnticancer

Q & A

What are the common synthetic routes for Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

Level: Basic
Answer:
Synthesis typically involves cyclocondensation of hydrazines with β-keto esters or Knorr pyrazole synthesis. For bromophenyl-substituted derivatives, a key step is introducing the 4-bromophenyl group via Suzuki coupling or nucleophilic substitution. Optimization includes:

  • Temperature control : Maintaining 60–80°C during cyclization minimizes side products .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for bromophenyl incorporation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
    Yield improvements (up to 75–85%) are achievable by stepwise purification (e.g., column chromatography) and stoichiometric balancing of reagents .

How can spectroscopic and chromatographic methods resolve structural ambiguities in this compound?

Level: Basic
Answer:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., downfield shifts for carboxylate protons at δ 3.8–4.0 ppm and pyrazole ring protons at δ 7.2–8.1 ppm) .
  • IR spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and N-H pyrazole absorption near 3200 cm⁻¹ .
  • HPLC-MS : Validate molecular weight (MW: 295.14 g/mol) and purity (>95%) using reverse-phase C18 columns and ESI+ ionization .
    Contradictions in data (e.g., unexpected peaks) are resolved by comparing experimental spectra with PubChem or CAS databases .

What challenges arise in X-ray crystallographic analysis of bromophenyl-substituted pyrazoles, and how are they addressed?

Level: Advanced
Answer:

  • Crystal twinning : Common due to planar bromophenyl groups; mitigated by slow evaporation crystallization in ethanol/water mixtures .
  • Disorder in bromine positions : Refined using SHELXL’s PART instruction to model alternative orientations .
  • Data resolution : High-resolution synchrotron data (d ≤ 0.8 Å) improves electron density maps for precise atomic coordinates .
    Mercury software visualizes packing motifs (e.g., π-π stacking between bromophenyl rings) and validates hydrogen-bonding networks .

How do computational methods predict the reactivity and biological interactions of this compound?

Level: Advanced
Answer:

  • DFT calculations : Gaussian09 or ORCA assess electrophilic sites (e.g., carboxylate oxygen for nucleophilic attacks) using Fukui indices .
  • Molecular docking (AutoDock Vina) : Predict binding affinities to targets like COX-2 (ΔG ≈ -8.2 kcal/mol) by simulating interactions with hydrophobic pockets .
  • ADMET prediction (SwissADME) : Estimates bioavailability (LogP ≈ 2.5) and metabolic stability, guiding medicinal chemistry optimization .

What strategies are used to analyze contradictory biological activity data in pyrazole derivatives?

Level: Advanced
Answer:

  • Dose-response curves : Replicate assays (n ≥ 3) to distinguish true activity (IC₅₀ < 10 µM) from false positives .
  • SAR studies : Compare with analogs (e.g., 4-fluorophenyl or methyl-substituted pyrazoles) to isolate bromophenyl-specific effects .
  • Off-target screening : Use kinase panels or proteome profiling to rule out nonspecific binding .

How is the compound utilized as a building block in medicinal chemistry?

Level: Basic
Answer:

  • Anticancer hybrids : Conjugated with triazoles (e.g., via CuAAC click chemistry) to enhance DNA intercalation .
  • Antimicrobial agents : Functionalized with thiourea or sulfonamide groups to target bacterial dihydrofolate reductase .
  • Prodrug design : Ester hydrolysis (e.g., by liver esterases) releases active carboxylic acid metabolites .

What advanced techniques characterize supramolecular interactions in crystalline forms of the compound?

Level: Advanced
Answer:

  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., Br···H interactions contributing 12–15% to crystal packing) .
  • Thermogravimetric analysis (TGA) : Measures thermal stability (decomposition onset ~200°C) to assess suitability for material science applications .
  • Powder XRD : Detects polymorphs; Rietveld refinement resolves phase purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.